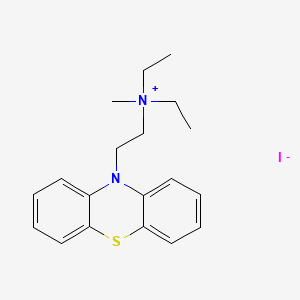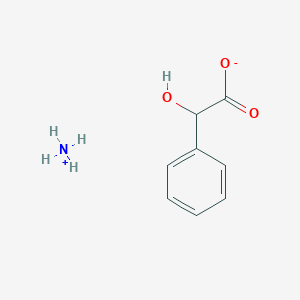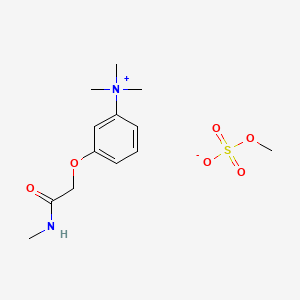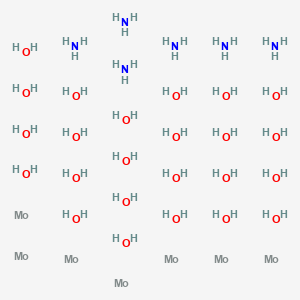![molecular formula C23H32N2O3 B1664986 N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide CAS No. 102753-74-2](/img/structure/B1664986.png)
N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide
Overview
Description
ACETANILIDE, 4’-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL-: is a complex organic compound that belongs to the class of acetanilides It is characterized by the presence of an acetanilide core with a dimethylamino group attached to a phenoxy group, which is further linked to a pentyl chain and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE, 4’-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL- typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of p-dimethylaminophenol with a suitable halogenated pentyl compound under basic conditions to form the phenoxy intermediate.
Acetanilide Formation: The phenoxy intermediate is then reacted with acetic anhydride and aniline to form the acetanilide core.
Final Coupling: The final step involves the coupling of the acetanilide core with the phenoxy intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acetanilide core, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions and signal transduction pathways.
Medicine
Drug Development: Due to its structural complexity, the compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments, providing unique color properties.
Mechanism of Action
The mechanism of action of ACETANILIDE, 4’-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy and acetanilide moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog with analgesic and antipyretic properties.
Phenacetin: Another acetanilide derivative with similar analgesic properties but different pharmacokinetic profiles.
Paracetamol: A widely used analgesic and antipyretic with a similar core structure but different substituents.
Uniqueness
ACETANILIDE, 4’-(5-(p-(DIMETHYLAMINO)PHENOXY)PENTYLOXY)-N-ETHYL- is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the extended phenoxy-pentyl chain differentiates it from simpler acetanilide derivatives, providing opportunities for diverse applications in various fields.
Properties
CAS No. |
102753-74-2 |
|---|---|
Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-[5-[4-(dimethylamino)phenoxy]pentoxy]phenyl]-N-ethylacetamide |
InChI |
InChI=1S/C23H32N2O3/c1-5-25(19(2)26)21-11-15-23(16-12-21)28-18-8-6-7-17-27-22-13-9-20(10-14-22)24(3)4/h9-16H,5-8,17-18H2,1-4H3 |
InChI Key |
KFJWKRRPZNNFEU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C)C(=O)C |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N(C)C)C(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
102753-74-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetanilide, 4'-(5-(p-(dimethylamino)phenoxy)pentyloxy)-N-ethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


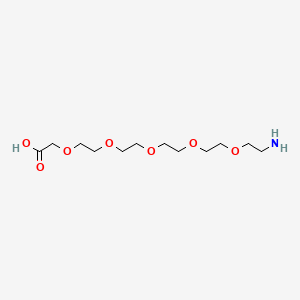
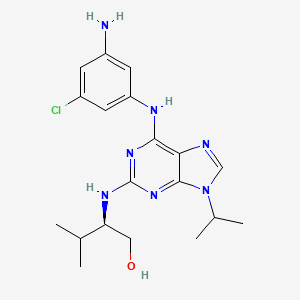
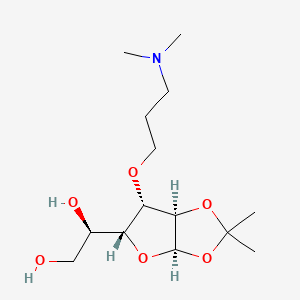

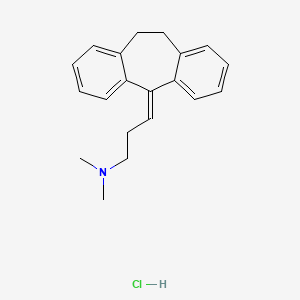
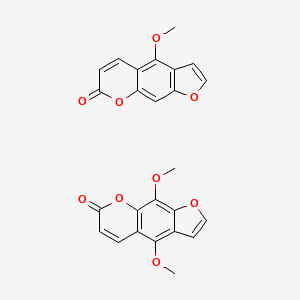
![trimethyl-[3-[4-(trimethylazaniumyl)phenyl]propyl]azanium;diiodide](/img/structure/B1664916.png)
![ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664917.png)
![trimethyl-[4-[4-(trimethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1664918.png)
![trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664920.png)
